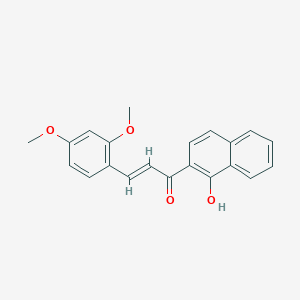![molecular formula C23H22F2N2O2 B5367747 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5367747.png)
7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, commonly known as DFHOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent, selective, and reversible inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in cancer therapy has been extensively explored.
作用机制
DFHOQ inhibits the activity of 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, an enzyme that plays a crucial role in DNA repair. This compound is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to itself and other target proteins, leading to the recruitment of DNA repair factors. Inhibition of this compound leads to the accumulation of DNA damage, which can result in cell death. DFHOQ has been shown to be a potent and selective inhibitor of this compound, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
DFHOQ has been shown to induce DNA damage and cell death in cancer cells, which is the basis of its potential application in cancer therapy. Moreover, DFHOQ has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cell survival. DFHOQ has also been shown to attenuate ischemia-reperfusion injury in animal models of myocardial infarction and stroke.
实验室实验的优点和局限性
DFHOQ has several advantages for lab experiments, including its high potency and selectivity for 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Moreover, DFHOQ has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, DFHOQ has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
未来方向
DFHOQ has shown promising results in preclinical studies, and its potential application in cancer therapy has been extensively explored. However, several future directions can be pursued to further investigate the therapeutic potential of DFHOQ. These include:
1. Clinical trials to evaluate the safety and efficacy of DFHOQ in cancer patients.
2. Investigation of the potential application of DFHOQ in other diseases, such as inflammation and neurodegenerative disorders.
3. Development of more potent and selective 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors based on the structure of DFHOQ.
4. Investigation of the potential synergistic effects of DFHOQ with other DNA-damaging agents, such as chemotherapy and radiation therapy.
5. Investigation of the pharmacokinetic properties of DFHOQ and its metabolites to optimize dosing and administration regimens.
Conclusion:
DFHOQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in cancer therapy. DFHOQ is a potent and selective inhibitor of this compound, which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in other diseases has also been investigated. However, further research is needed to fully understand the therapeutic potential of DFHOQ and optimize its pharmacokinetic properties.
合成方法
The synthesis of DFHOQ involves several steps, starting with the reaction of 2,6-difluorobenzyl chloride with 3-piperidin-1-ylpropan-1-ol to obtain 3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinol. This intermediate is then reacted with 8-hydroxyquinoline-7-carboxylic acid to yield the final product, DFHOQ. The synthesis of DFHOQ has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
科学研究应用
DFHOQ has been extensively studied for its potential application in cancer therapy. 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting DNA repair mechanisms in cancer cells. DFHOQ has shown promising results in various preclinical studies, including inhibition of tumor growth and metastasis in animal models of breast, ovarian, and lung cancer. Moreover, DFHOQ has also been investigated for its potential application in other diseases, such as inflammation, ischemia-reperfusion injury, and neurodegenerative disorders.
属性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O2/c24-19-6-1-7-20(25)17(19)10-8-15-4-3-13-27(14-15)23(29)18-11-9-16-5-2-12-26-21(16)22(18)28/h1-2,5-7,9,11-12,15,28H,3-4,8,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHOEOGNQUMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5367673.png)
![(1R*,2R*,4R*)-N-[(5-isobutylisoxazol-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5367687.png)

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)

![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)

![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)
